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Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)pyridine

Cat. No.: B14778512

Get Quote

Publish Comparison Guide: 2,5-
Bis(benzyloxy)pyridine
Executive Summary
2,5-Bis(benzyloxy)pyridine (CAS: 1083329-29-6) serves as a protected equivalent of 2,5-

dihydroxypyridine.[1] Its primary utility lies in the benzyl ether (Bn) protecting group, which

offers orthogonal stability compared to methyl ethers or esters. While methyl ethers (e.g., 2,5-

dimethoxypyridine) require harsh Lewis acids (e.g., BBr₃) for deprotection—often incompatible

with sensitive functional groups—the benzyl group can be removed under mild, neutral

conditions via catalytic hydrogenolysis (H₂/Pd-C). This makes the benzyloxy intermediate

indispensable for late-stage diversification in medicinal chemistry.[1]
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Property Specification

IUPAC Name 2,5-bis(benzyloxy)pyridine

CAS Number 1083329-29-6

Molecular Formula C₁₉H₁₇NO₂

Molecular Weight 291.35 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Purity Standard ≥97% (HPLC)

Expected Analytical Profile (Reference Data)
Note: Exact shifts may vary by solvent concentration. Data below is predicted based on

structural analogs (e.g., 2,5-bis(alkoxy)pyridines).

¹H NMR (400 MHz, CDCl₃):

δ 7.90 (d, J = 3.0 Hz, 1H, H-6): Deshielded by ring nitrogen and adjacent oxygen.

δ 7.30–7.45 (m, 10H, Ph-H): Overlapping multiplets from two benzyl rings.[1]

δ 7.25 (dd, J = 9.0, 3.0 Hz, 1H, H-4): Coupling with H-3 and H-6.[1]

δ 6.75 (d, J = 9.0 Hz, 1H, H-3): Shielded by C2-alkoxy group.[1]

δ 5.35 (s, 2H, C2-OCH₂Ph): Distinct singlet.[1]

δ 5.05 (s, 2H, C5-OCH₂Ph): Distinct singlet.[1]

MS (ESI): Calculated [M+H]⁺ = 292.13; Found 292.1.
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The choice of protecting group at the 2,5-positions dictates the downstream synthetic strategy.

[1]

Feature
2,5-

Bis(benzyloxy)pyridi

ne

2,5-

Dimethoxypyridine
2,5-Dibromopyridine

Deprotection
H₂ / Pd-C (Neutral,

Mild)

BBr₃ or HBr (Harsh,

Acidic)
N/A (Precursor)

Stability

Stable to

basic/oxidative

conditions

Very stable Stable

Atom Economy Lower (Loss of C₇H₇) Higher (Loss of CH₃) N/A

Cost Moderate Low Low

Key Application

Late-stage synthesis

where acid sensitivity

is a concern.[1]

Early-stage building

block where

robustness is

required.[1]

Cross-coupling

(Suzuki/Buchwald)

substrate.
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Target: 2,5-Dihydroxypyridine Scaffold

Is the molecule acid-sensitive?

Yes (e.g., contains acetals, BOC)

Strict Requirement

No (Robust scaffold)

Cost Optimization

USE 2,5-Bis(benzyloxy)pyridine
(Deprotect via H2/Pd-C)

USE 2,5-Dimethoxypyridine
(Deprotect via BBr3)

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting benzyloxy vs. methoxy protection.

Synthesis Protocols
Two primary routes exist. Route A is preferred for scale and simplicity if the diol is available.

Route B is necessary if starting from the halogenated precursor.

Route A: O-Alkylation of 2,5-Dihydroxypyridine (Recommended)
This method uses standard Williamson ether synthesis conditions.[1]

Materials:

2,5-Dihydroxypyridine (1.0 eq)[1]

Benzyl bromide (2.2 eq)

Potassium carbonate (K₂CO₃, 3.0 eq)

DMF (Dimethylformamide), anhydrous
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Protocol:

Dissolution: Charge a flame-dried flask with 2,5-dihydroxypyridine (10 mmol) and anhydrous

DMF (50 mL).

Base Addition: Add K₂CO₃ (30 mmol) in a single portion. Stir at room temperature for 15

minutes.

Alkylation: Add benzyl bromide (22 mmol) dropwise via syringe.

Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Work-up: Cool to RT. Pour into ice-water (200 mL). Extract with EtOAc (3 x 50 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via silica gel chromatography (0-20% EtOAc in Hexanes).

Route B: Pd-Catalyzed C-O Coupling from 2,5-Dibromopyridine
Used when the diol is unavailable.[1] Requires Buchwald-Hartwig conditions due to the

unreactive nature of the C5-bromide (SnAr is difficult at C5).[1]

Materials:

2,5-Dibromopyridine[1][2]

Benzyl alcohol[3]

Pd(OAc)₂ / Ligand (e.g., RockPhos or BINAP)

Cs₂CO₃[1]

2,5-Dibromopyridine
Pd(OAc)2, Ligand
BnOH, Cs2CO3
100°C, Toluene

2,5-Bis(benzyloxy)pyridine

Click to download full resolution via product page
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Figure 2: Palladium-catalyzed synthesis route.

Experimental Validation & Self-Check
To ensure the synthesized product is the correct isomer (2,5-substituted) and not a regioisomer

or mono-alkylated byproduct:

Check Solubility: The product should be lipophilic (soluble in organic solvents), whereas the

starting material (2,5-dihydroxypyridine) is highly polar.

TLC Verification: The bis-benzyl ether will have a significantly higher Rf (approx 0.6 in 4:1

Hex/EtOAc) compared to the mono-benzyl ether (Rf ~0.2-0.3).[1]

¹H NMR Diagnostic: Look for the C2-H signal.[1] In 2,5-disubstitution, there is no proton at

C2 or C5.[1] You should see only three aromatic pyridine protons.[1] If you see four, the

reaction failed. If shifts are consistent with para-substitution patterns, confirm with NOESY

(interaction between Benzyl-CH2 and H-4/H-6).

References
Synthesis of 2,5-dihydroxypyridine:Journal of the American Chemical Society, 1958, 80,

3717.

General Procedure for O-Alkylation of Pyridinols:Journal of Medicinal Chemistry, 2010,
53(15), 5690. (Adapted protocol).

Palladium-Catalyzed C-O Coupling:Angewandte Chemie International Edition, 2009, 48(37),

6954.

CAS Registry Data: 2,5-Bis(benzyloxy)pyridine (CAS 1083329-29-6).[1] Sourced via

SciFinder/Chemical Abstracts Service.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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